6-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C23H25N3O6 and its molecular weight is 439.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(4-Methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological properties. The synthetic pathways often utilize starting materials such as pyrimidine derivatives and methoxy-substituted benzyl groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. For instance, compounds structurally related to our target compound have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives with similar moieties exhibited a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer cell line at a concentration of 10 μM .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | GI Value (%) at 10 μM |
---|---|---|
Compound 4a | HCT-116 (Colorectal) | 40.87 |
Compound 4b | SK-BR-3 (Breast) | 46.14 |
Target Compound | HOP-92 (Lung) | 86.28 |
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have also been investigated. For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes effectively. In vitro studies reported IC50 values for COX-2 inhibition as low as 0.04 μmol for some derivatives . This suggests that the target compound may possess similar anti-inflammatory properties.
Table 2: Inhibition of COX Enzymes
Compound | COX-2 IC50 (μmol) |
---|---|
Compound A | 0.04 ± 0.01 |
Compound B | 0.04 ± 0.02 |
Target Compound | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of methoxy groups and specific substitution patterns on the aromatic rings significantly influence the biological activity of these compounds. Modifications in the central pyrimidine ring and terminal groups can enhance solubility and binding affinity to target proteins.
Case Studies
- Case Study on Anticancer Activity : A study involving a series of pyrido[2,3-d]pyrimidine derivatives demonstrated that specific substitutions led to improved cytotoxicity against various cancer cell lines . The findings suggest that our target compound could be optimized for better efficacy by modifying its substituents.
- Case Study on Anti-inflammatory Effects : Research on pyrimidine derivatives indicated their potential in treating inflammatory diseases by inhibiting COX enzymes . The structural features that contribute to this activity are critical for developing new therapeutic agents.
Eigenschaften
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-29-15-7-5-13(6-8-15)11-26-12-16-19(22(26)27)20(25-23(28)24-16)14-9-17(30-2)21(32-4)18(10-14)31-3/h5-10,20H,11-12H2,1-4H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLAVYPBGRKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.